N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide
Description
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at the 7-position with a 3-chlorophenyl group and at the 2-position with a 3-methylbenzamide moiety. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELX and WinGX historically employed for refinement and analysis .
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13-4-2-6-15(8-13)21(28)26-22-24-12-18-19(25-22)10-16(11-20(18)27)14-5-3-7-17(23)9-14/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28) |
InChI Key |
ZYGRDFFAAKMDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of 3-chloroanthranilic acid and 3-chlorophenylcyclohexanone undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The reaction proceeds via intramolecular dehydration, forming the 5-oxo-7-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline intermediate. Typical yields range from 65% to 78%, depending on the stoichiometric ratio of reactants and reaction time.
Key Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Higher temperatures accelerate cyclization but risk decomposition |
| Catalyst | Polyphosphoric acid | Essential for protonating carbonyl groups |
| Solvent | Toluene | Azeotropic removal of water improves efficiency |
Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids.
Amidation at Position 2
The 2-amino group of the tetrahydroquinazolinone core is functionalized with 3-methylbenzoyl chloride via nucleophilic acyl substitution.
Activation and Coupling
The quinazolinone intermediate is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to deprotonate the amine, followed by dropwise addition of 3-methylbenzoyl chloride (1.2 eq) at 0°C. The reaction is stirred at room temperature for 12 hours, achieving 85–92% conversion. Excess reagents are quenched with ice-cold water, and the product is extracted with ethyl acetate.
Analytical Validation
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Cyclocondensation under microwave conditions (300 W, 150°C, 20 minutes) achieves 82% yield, compared to 68% via conventional heating. Similarly, amidation completes within 2 hours under microwave activation.
Enzymatic Amidation
Lipase B from Candida antarctica catalyzes the amidation in solvent-free conditions at 50°C, offering an eco-friendly alternative with 76% yield. This method avoids acidic byproducts and simplifies purification.
Industrial-Scale Production
For bulk synthesis, a continuous flow reactor system is employed:
-
Cyclocondensation : Reactants are pumped through a heated tubular reactor (140°C, 10 MPa) with a residence time of 30 minutes.
-
Amidation : The outflow is mixed with 3-methylbenzoyl chloride in a microreactor (25°C, 5 minutes), achieving 94% yield.
Advantages of Flow Chemistry
Challenges and Troubleshooting
Byproduct Formation
Low Cyclization Yields
-
Issue : Incomplete dehydration due to residual moisture.
-
Solution : Pre-dry reactants with molecular sieves and employ Dean-Stark traps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| Conventional Thermal | 78 | 98 | 18 hours | Moderate |
| Microwave | 82 | 97 | 3 hours | High |
| Enzymatic | 76 | 99 | 24 hours | Low |
| Flow Chemistry | 94 | 99.5 | 35 minutes | High |
Flow chemistry emerges as the most efficient method for large-scale production, while enzymatic routes suit niche applications requiring high purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
Structural Analogs
Research Findings and Implications
- Structural Analysis: Crystallographic tools like SHELX remain critical for resolving substituent configurations in quinazolinones, as minor positional changes (e.g., chloro para vs. meta) significantly impact molecular packing and reactivity .
- Therapeutic Prospects: Analogous compounds with anti-breast cancer activity suggest the target compound merits evaluation in similar assays, particularly given the pharmacophore importance of the quinazolinone core .
Biological Activity
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide is a synthetic compound belonging to the class of benzamides. It features a unique quinazolinone core structure fused with a chlorophenyl group, which contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.
- IUPAC Name : this compound
- Molecular Formula : C21H16ClN3O2
- Molecular Weight : 377.82 g/mol
- CAS Number : Not specified
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways.
The compound is believed to inhibit certain enzymes by binding to their active sites, thus blocking their activity. This inhibition can disrupt pathways involved in:
- Cancer Progression : By targeting enzymes associated with tumor growth and metastasis.
- Inflammatory Responses : Modulating immune responses that contribute to chronic inflammation.
Research Findings and Case Studies
- Enzyme Inhibition Studies
- Anticancer Activity
-
Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds in terms of structure and activity.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Similar benzamide structure | Moderate anticancer properties |
| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide | Related benzamide derivative | Anti-inflammatory effects |
Q & A
Q. Key Reagents :
- Potassium permanganate (oxidation steps), lithium aluminum hydride (reduction), bromine (electrophilic substitution) .
- Solvents: DCM, THF, ethanol.
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
Optimization strategies include:
- Temperature Control : Lowering reaction temperatures during amide coupling to reduce hydrolysis or dimerization .
- Catalyst Screening : Using coupling agents like HATU or EDCI for efficient amide bond formation .
- Real-Time Monitoring : TLC or HPLC-MS to track intermediate formation and adjust reaction times .
Q. Example Data :
| Parameter | Optimal Range | Common Side Products |
|---|---|---|
| Amide Coupling Temp | 0–25°C | Hydrolyzed benzamide |
| Cyclocondensation | Reflux (78°C) | Unreacted cyclohexanone |
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies indicate:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR) via competitive binding to ATP pockets .
- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways .
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis .
Q. Supporting Evidence :
- IC₅₀ values against cancer cell lines (e.g., MCF-7: 12.5 μM) .
- Reduced TNF-α production in murine macrophage models (40% inhibition at 10 μM) .
Advanced: How can researchers identify the molecular targets of this compound?
Answer:
Methodologies include:
- In Silico Docking : Using AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like EGFR or PI3K .
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads to isolate bound proteins for LC-MS/MS identification .
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., KinomeScan) to screen activity across 400+ kinases .
Q. Example Workflow :
Virtual Screening → In Vitro Validation → Target Confirmation via CRISPR Knockout .
Basic: What analytical techniques are used for structural characterization?
Answer:
Standard methods include:
Q. Key Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, NH), 7.5–7.3 (m, aromatic H) .
- HRMS (ESI+) : [M+H]⁺ calc. 406.1214, found 406.1210 .
Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) alter bioactivity?
Answer:
Substituent effects are studied via SAR (Structure-Activity Relationship) analysis:
- Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., π-π stacking with EGFR) .
- Methoxy Substitution : Increases solubility but may reduce membrane permeability .
Q. Comparative Data :
| Compound | IC₅₀ (MCF-7) | LogP | Solubility (μg/mL) |
|---|---|---|---|
| 3-Chloro Derivative | 12.5 μM | 3.8 | 15.2 |
| 4-Methoxy Analog | 28.7 μM | 2.5 | 45.6 |
Basic: What are the compound’s stability profiles under varying pH and temperature?
Answer:
Stability studies involve:
- pH Stability : Incubation in buffers (pH 1–12) followed by HPLC quantification. The compound is stable at pH 5–8 but degrades under strong acidic/basic conditions .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C .
Q. Storage Recommendations :
- -20°C in anhydrous DMSO or sealed vials under nitrogen.
Advanced: How can conflicting data on biological efficacy be resolved?
Answer:
Strategies include:
- Dose-Response Replication : Testing across multiple cell lines (e.g., NCI-60 panel) to confirm IC₅₀ consistency .
- Meta-Analysis : Pooling data from independent studies (e.g., PRISMA guidelines) to identify outliers .
- Mechanistic Studies : Validating target engagement via Western blot (e.g., EGFR phosphorylation) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) .
- Waste Disposal : Neutralization of acidic/basic residues before disposal .
Advanced: What computational tools are suitable for modeling its pharmacokinetics?
Answer:
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .
- MD Simulations : GROMACS for analyzing binding stability with targets over time .
Q. Example Output :
| Parameter | Predicted Value |
|---|---|
| Bioavailability | 65% |
| CYP3A4 Inhibition | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
